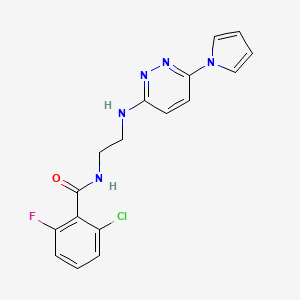

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chloro-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN5O/c18-12-4-3-5-13(19)16(12)17(25)21-9-8-20-14-6-7-15(23-22-14)24-10-1-2-11-24/h1-7,10-11H,8-9H2,(H,20,22)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGGZFHXFJTOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chloro-6-fluorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClF N₄O. The presence of a chloro and a fluorine atom in the benzamide structure enhances its pharmacological profile by potentially increasing lipophilicity and modifying its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that the compound may exhibit:

- Antiviral Activity : Similar compounds have shown potential in inhibiting viral replication, particularly against HIV-1, by interfering with reverse transcriptase activity .

- Antibacterial Properties : The structural motifs present in the compound suggest it may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption or enzyme inhibition.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

| Study Type | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antiviral | HIV-1 Reverse Transcriptase | <0.01 | High potency against wild-type strains |

| Antibacterial | Staphylococcus aureus | 5.0 | Effective in inhibiting growth |

In Vivo Studies

While in vitro results are promising, further research is necessary to confirm these findings in vivo. Animal models are needed to assess pharmacokinetics, toxicity, and therapeutic efficacy.

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical settings:

- Case Study on Antiviral Efficacy : A study examined a related pyridazine derivative that demonstrated significant antiviral activity against HIV, suggesting that modifications like those found in this compound could enhance effectiveness against resistant strains .

- Antibacterial Applications : Research on benzamide derivatives has shown that structural changes can lead to improved antibacterial properties, indicating a potential pathway for developing new antibiotics from this compound class .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Formation of Pyridazine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of Pyrrole Moiety : Utilizing reagents like azobisisobutyronitrile (AIBN) under controlled conditions.

- Benzamide Coupling : The final step often involves coupling reactions with chloro and fluorinated benzoyl chlorides under basic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (CAS 957508-11-1)

- Key Differences : The fluoro substituent is at the 4-position instead of the 6-position on the benzamide ring. Additionally, the pyrrole group in the target compound is replaced with pyrazole.

- Implications: Pyrazole’s stronger hydrogen-bonding capacity compared to pyrrole may enhance interactions with polar residues in target proteins.

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzenesulfonamide (CAS 1421496-45-8)

- Key Differences : The benzamide group is replaced with a benzenesulfonamide moiety.

- Implications: Sulfonamides are known for improved metabolic stability and solubility compared to benzamides. This substitution may alter pharmacokinetic properties, such as half-life or bioavailability .

Heterocyclic Modifications on the Pyridazine Ring

N-Methyl, N-(6-methoxy-pyridazin-3-yl)amine Derivatives (Patent EP4003989)

- Key Differences: The pyrrole group is replaced with a methoxy substituent, and the ethylamino linker is methylated.

- Methylation of the linker may reduce conformational flexibility, affecting target engagement. These derivatives are explicitly designed as ATX modulators for inflammatory airway diseases .

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Key Differences : The benzamide core is absent, replaced by a phenyl group.

- This compound has shown inhibitory activity against glycogen synthase kinase 3 (GSK-3), highlighting the role of pyridazine-pyrazole hybrids in kinase modulation .

Functional Group Replacements

N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)thiophene-2-sulfonamide (CAS 1421515-85-6)

- Key Differences : The benzamide is substituted with a thiophene-sulfonamide group.

- Such modifications may broaden target selectivity or enhance CNS penetration .

Research Findings and Implications

- Heterocycle Impact : Pyrrole and pyrazole substituents on pyridazine influence target engagement through hydrogen bonding and π-stacking. Pyrazole analogs (e.g., CAS 957508-11-1) may exhibit stronger protein interactions but reduced lipophilicity compared to pyrrole derivatives .

- Core Modifications : Replacement of benzamide with sulfonamide (e.g., CAS 1421496-45-8) or thiophene-sulfonamide (CAS 1421515-85-6) alters solubility and target selectivity, suggesting tunability for specific therapeutic applications .

Q & A

Q. What are the key considerations for designing a synthetic route for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chloro-6-fluorobenzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. For example:

Substitution : React 6-(1H-pyrrol-1-yl)pyridazine-3-amine with a chloroethyl intermediate under basic conditions to form the pyridazin-3-ylaminoethyl backbone .

Condensation : Couple the intermediate with 2-chloro-6-fluorobenzoic acid using a carbodiimide-based condensing agent (e.g., EDC or DCC) in aprotic solvents like DMF or THF .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to isolate the product .

Key considerations include temperature control (e.g., 0–5°C for condensation), catalyst selection, and avoiding hydrolysis of the benzamide group.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze , , and NMR to confirm aromatic protons, fluorinated groups, and pyrrole/pyridazine moieties .

- LC-MS : Verify molecular weight (e.g., exact mass via HRMS) and purity (>95% by HPLC with a C18 column and acetonitrile/water mobile phase) .

- X-ray crystallography (if crystalline): Resolve the 3D structure to confirm stereoelectronic effects of the chloro-fluorobenzamide group .

Q. What structural analogs of this compound have been studied for structure-activity relationship (SAR) analysis?

- Methodological Answer : Analogs often involve substitutions on the benzamide, pyridazine, or pyrrole groups. Examples include:

- Pyrazole variants : Replacing pyrrole with pyrazole alters hydrogen-bonding interactions with biological targets .

- Halogen substitution : Comparing 2-chloro-6-fluoro with 2,6-dichloro derivatives to assess electronic effects on receptor binding .

- Linker modifications : Varying the ethylamino spacer length to optimize steric compatibility in enzyme active sites .

SAR studies require systematic synthesis of analogs followed by bioassays (e.g., enzyme inhibition or cell viability assays) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict optimal conditions:

- Solvent selection : Calculate solvation energies to identify solvents (e.g., DMSO vs. THF) that stabilize intermediates .

- Catalyst screening : Use molecular docking to evaluate catalyst-substrate interactions (e.g., Pd catalysts for coupling reactions) .

- Reaction kinetics : Simulate temperature-dependent energy barriers to minimize side reactions (e.g., hydrolysis of the benzamide group) .

Experimental validation via Design of Experiments (DoE) can refine computational predictions .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Address via:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may interfere with activity .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like cell line specificity or compound stability .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer : Mechanistic studies involve:

- Surface plasmon resonance (SPR) : Measure binding kinetics to purified proteins (e.g., kinases or GPCRs) .

- Cryo-EM/X-ray co-crystallization : Resolve the compound bound to its target to identify critical interactions (e.g., hydrogen bonds with the pyridazine ring) .

- Mutagenesis : Engineer target protein mutants (e.g., Ala-scanning) to pinpoint residues essential for binding .

Q. What advanced analytical techniques are used to study the compound’s stability under physiological conditions?

- Methodological Answer : Stability assays include:

- Forced degradation : Expose the compound to heat, light, or pH extremes, then monitor degradation via UPLC-MS .

- Metabolic stability : Use liver microsomes or hepatocytes to identify CYP450-mediated metabolites .

- Solid-state stability : Perform dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .

Methodological Notes for Experimental Design

- Data contradiction analysis : Cross-reference synthetic yields and purity metrics from independent studies to identify protocol-dependent variability .

- Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from chromatography to fractional crystallization for cost efficiency .

- Ethical considerations : Adhere to institutional guidelines for handling halogenated aromatic compounds, which may pose environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.